molecular formula C20H20ClF2N5O2 B10815087 Pimodivir hydrochloride CAS No. 1777721-87-5

Pimodivir hydrochloride

Cat. No.: B10815087
CAS No.: 1777721-87-5
M. Wt: 435.9 g/mol
InChI Key: YQUYIYBWGAQOAX-PTZRGWEZSA-N
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Description

Influenza Virus Polymerase Complex and Replication Cycle

The influenza virus possesses a remarkable molecular machine, the RNA-dependent RNA polymerase (RdRp), which is central to its life cycle. This polymerase is responsible for both replicating the viral RNA (vRNA) genome and transcribing it into messenger RNA (mRNA) that can be translated into viral proteins by the host cell's machinery. nih.govnih.gov

The influenza virus polymerase is a heterotrimeric complex, meaning it is composed of three different protein subunits: Polymerase Acidic (PA), Polymerase Basic 1 (PB1), and Polymerase Basic 2 (PB2). nih.govnih.gov Each subunit has distinct and coordinated functions:

PA Subunit: This subunit possesses endonuclease activity, which is critical for cleaving host cell pre-mRNAs. nih.gov

PB1 Subunit: The PB1 subunit contains the core RNA polymerase catalytic site, responsible for the elongation of the new RNA strand. nih.gov

PB2 Subunit: The PB2 subunit has a specific and vital role in recognizing and binding to the 5' cap structure of host cell pre-mRNAs. nih.gov

These three subunits work in concert within the infected cell's nucleus to carry out the viral genetic processes.

Influenza viruses employ a unique and clever strategy known as "cap-snatching" to ensure their mRNAs are recognized and translated by the host cell's ribosomes. nih.gov Unlike the host, the virus cannot produce its own 5' cap, a crucial feature of eukaryotic mRNA. To overcome this, the viral polymerase "steals" one from the host.

The process begins with the PB2 subunit binding to the 7-methylguanosine (B147621) (m7G) cap of a host pre-mRNA molecule. nih.gov Following this, the PA subunit's endonuclease function cleaves the host pre-mRNA approximately 10-13 nucleotides downstream from the cap. researchgate.net This captured, capped RNA fragment is then used as a primer by the PB1 subunit to initiate the transcription of viral mRNA from the vRNA template. nih.gov This results in a hybrid mRNA molecule with a host-derived 5' end and a virus-coded body.

Subunit Composition: PA, PB1, and PB2

Rationale for Targeting the Influenza Virus Polymerase Basic Protein 2 (PB2) Subunit

The intricate and essential nature of the cap-snatching process makes the influenza polymerase an attractive target for antiviral drug development. The PB2 subunit, in particular, represents a promising focal point for therapeutic intervention.

The function of the PB2 subunit is indispensable for the virus; without its ability to bind to host cell mRNA caps (B75204), viral transcription cannot be initiated, effectively halting the viral life cycle. nih.govbiorxiv.org This critical role makes it an ideal target for inhibitors. Disrupting the interaction between the PB2 cap-binding domain and the host's capped RNAs is a direct mechanism to inhibit viral replication. nih.gov

The region of the PB2 subunit that binds to the m7G cap is highly conserved across various strains of influenza A virus. nih.govherts.ac.uk This evolutionary conservation is significant because a drug that targets this specific, unchanging site is likely to be effective against a broad range of influenza A viruses, including newly emerging and pandemic strains. nih.govherts.ac.uk The high degree of conservation minimizes the likelihood of pre-existing resistance to a drug targeting this domain. While the cap-binding domain is well-conserved in influenza A, there are key amino acid differences in this region in influenza B viruses, which can affect the binding and efficacy of specific inhibitors. nih.govnih.gov

PB2 as a Crucial Conserved Target for Antiviral Intervention

Pimodivir (B611791) Hydrochloride as a First-in-Class Cap-Binding Inhibitor

Pimodivir (also known as VX-787 or JNJ-63623872) is a first-in-class antiviral compound designed specifically to inhibit the cap-binding function of the influenza A virus PB2 subunit. nih.govlcywzlzz.com It is a non-nucleoside inhibitor that occupies the cap-binding domain of PB2, thereby physically blocking the binding of host capped RNAs. nih.gov This direct interference with the cap-snatching mechanism prevents the initiation of viral mRNA synthesis. nih.govbiorxiv.org

Research has shown that pimodivir is potent against a wide variety of influenza A strains, including those resistant to other classes of antiviral drugs like neuraminidase inhibitors. nih.govmedchemexpress.com However, its development was halted during Phase III clinical trials as it did not demonstrate a significant additional benefit over the standard of care in hospitalized patients with influenza A. nih.govfiercebiotech.com

Detailed Research Findings on Pimodivir Hydrochloride

Pimodivir's Potency Against Influenza A Strains

Pimodivir has demonstrated significant in vitro activity against a range of influenza A virus strains. The 50% effective concentration (EC50) values, which represent the concentration of the drug that inhibits viral replication by 50%, are in the low nanomolar range for many strains.

Influenza A StrainEC50 (nM)
H1N18
H3N212
Pandemic H1N1 (2009)0.13 - 3.2
Avian H5N10.13 - 3.2
Adamantine-resistant strains<0.15 - 2.8
Neuraminidase inhibitor-resistant strains<0.15 - 2.8

This table is populated with data from multiple sources. medchemexpress.comdcchemicals.comcaymanchem.com

Interaction of Pimodivir with the PB2 Cap-Binding Domain

Structural studies have elucidated the specific interactions between pimodivir and the amino acid residues within the PB2 cap-binding domain. These interactions are crucial for the inhibitor's mechanism of action.

Interacting Residue in PB2Type of Interaction with Pimodivir
Glu361Hydrogen Bond
Lys376Hydrogen Bond
His357π-π Stacking
Phe404π-π Stacking
Phe323π-π Stacking
Arg55Water-mediated interaction
Gln106Water-mediated interaction

This table is populated with data from multiple sources. nih.govmdpi.comnih.gov

Pimodivir Resistance Mutations

As with many antiviral drugs, the emergence of resistance is a concern. Studies have identified several mutations in the PB2 subunit that can reduce the susceptibility of the influenza virus to pimodivir.

PB2 MutationFold Increase in EC50
Q306H63 - 257
S324I63 - 257
S324N63 - 257
S324R63 - 257
F404Y63 - 257
N541T63 - 257
M431I57
H357N~100

This table is populated with data from a primary research article. mdpi.com

Thermodynamic Analysis of Pimodivir Binding

Thermodynamic studies have quantified the binding affinity of pimodivir to the wild-type PB2 cap-binding domain and have shown how resistance mutations can impact this interaction. The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd indicating a stronger interaction.

PB2 VariantDissociation Constant (Kd) in nMChange in Gibbs Free Energy (ΔG) in kcal/molChange in Enthalpy (ΔH) in kcal/mol
Wild-Type2.2-11.8-11.1
F404Y Mutant616-8.0-2.7
M431I Mutant15.4-10.6-10.3
H357N Mutant286-8.9-6.5

This table is populated with data from a primary research article. mdpi.com

Classification as a Viral Polymerase Inhibitor

This compound is classified as an inhibitor of the influenza virus polymerase. wikipedia.orgmedchemexpress.com Specifically, it is a first-in-class, non-nucleoside-derived compound that targets the polymerase basic protein 2 (PB2) subunit of the influenza A virus's RNA-dependent RNA polymerase complex. frontiersin.org The viral polymerase, a heterotrimeric complex composed of the PA, PB1, and PB2 subunits, is crucial for both the transcription and replication of the viral genome. asm.org

Pimodivir functions by inhibiting a process known as "cap-snatching." nih.gov In this process, the PB2 subunit binds to the 5'-cap structure (a methylated guanosine (B1672433) cap, or m7G) of host cell pre-messenger RNAs (pre-mRNAs). nih.govnih.gov These captured caps are then cleaved by the polymerase's PA subunit and used as primers to initiate the transcription of viral mRNAs by the PB1 subunit. asm.org Pimodivir specifically occupies the cap-binding domain of the PB2 subunit, preventing it from binding to the host cell's mRNA caps and thereby blocking viral gene transcription and replication. nih.govnih.gov This mechanism is unique to influenza A viruses, as structural differences in the PB2 cap-binding pocket of influenza B viruses render pimodivir inactive against them. nih.govnih.gov

Influenza A StrainEC₅₀ Value (nM)Reference
General Range0.13 - 3.2 asm.orgmedchemexpress.com
A(H1N1)8 medchemexpress.com
A(H3N2)12 medchemexpress.com

Research has identified several amino acid substitutions in the PB2 protein that can confer resistance to pimodivir. These mutations reduce the binding affinity of the drug to its target site.

SubstitutionOriginFold Increase in EC₅₀ (Approx.)Reference
F404YPreclinical63- to 257-fold nih.gov
M431IPhase II Clinical TrialNot specified nih.gov
H357NLab testing of avian strain~100-fold nih.gov

Mechanistic Distinction from Neuraminidase Inhibitors and M2 Ion Channel Blockers

The mechanism of pimodivir is fundamentally different from the two other major classes of approved influenza antivirals: neuraminidase (NA) inhibitors and M2 ion channel blockers. asm.orgnih.gov

Neuraminidase (NA) Inhibitors: This class, which includes drugs like oseltamivir (B103847) and zanamivir, targets the neuraminidase enzyme on the surface of the influenza virus. nih.govcdc.gov Neuraminidase is essential for the release of newly formed virus particles from an infected host cell. cdc.gov It functions by cleaving sialic acid residues from the cell surface, which would otherwise bind to the hemagglutinin on progeny virions, causing them to aggregate and remain tethered to the cell. cdc.gov By blocking NA, these inhibitors prevent the release of new viruses, thus limiting the spread of infection. nih.gov In contrast, pimodivir acts much earlier in the viral life cycle by inhibiting viral gene transcription inside the host cell, a step required for the production of any new viral components. nih.govnih.gov

M2 Ion Channel Blockers: This class, which includes amantadine (B194251) and rimantadine, targets the M2 protein, which forms a proton-selective ion channel in the membrane of influenza A viruses. nih.govcdc.gov After the virus enters a host cell via an endosome, the M2 channel allows protons to flow from the acidic endosome into the virion core. asm.orgasm.org This acidification is a critical step that facilitates the "uncoating" of the virus, allowing the release of its viral ribonucleoprotein (vRNP) complexes into the cytoplasm for subsequent import into the nucleus. asm.org M2 inhibitors block this channel, preventing uncoating and halting the replication process at its very beginning. asm.orgcdc.gov Unlike pimodivir, which inhibits the polymerase inside the nucleus, M2 blockers act on the virus within the endosome. asm.orgnih.gov It is also noteworthy that widespread resistance has rendered the adamantane (B196018) class of M2 inhibitors largely ineffective against currently circulating influenza A strains. nih.govnih.gov

Drug ClassViral TargetMechanism of ActionExample Compounds
Polymerase PB2 Inhibitor Polymerase Basic 2 (PB2) SubunitInhibits "cap-snatching" by blocking the PB2 cap-binding domain, preventing viral mRNA transcription.Pimodivir
Neuraminidase (NA) Inhibitors Neuraminidase (NA)Prevents the release of progeny virions from the infected host cell by blocking the cleavage of sialic acid.Oseltamivir, Zanamivir, Peramivir
M2 Ion Channel Blockers M2 ProteinBlocks proton influx into the virion, preventing viral uncoating and release of vRNPs into the cytoplasm.Amantadine, Rimantadine

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1777721-87-5

Molecular Formula

C20H20ClF2N5O2

Molecular Weight

435.9 g/mol

IUPAC Name

(2S,3S)-3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C20H19F2N5O2.ClH/c21-11-5-12-13(7-24-17(12)23-6-11)18-25-8-14(22)19(27-18)26-16-10-3-1-9(2-4-10)15(16)20(28)29;/h5-10,15-16H,1-4H2,(H,23,24)(H,28,29)(H,25,26,27);1H/t9?,10?,15-,16-;/m0./s1

InChI Key

YQUYIYBWGAQOAX-PTZRGWEZSA-N

Isomeric SMILES

C1CC2CCC1[C@@H]([C@H]2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.Cl

Canonical SMILES

C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.Cl

Origin of Product

United States

Molecular Mechanism of Action of Pimodivir Hydrochloride

Direct Interaction with the Influenza A Virus PB2 Subunit

Pimodivir (B611791) is a non-nucleoside inhibitor that directly targets the highly conserved PB2 subunit of the viral polymerase. semanticscholar.orgpharmacompass.com This interaction is fundamental to its antiviral effect, disrupting the initial stages of viral mRNA synthesis.

The influenza virus cannot synthesize its own 5'-cap structures, which are necessary for initiating protein translation by the host cell's machinery. nih.gov To overcome this, the virus utilizes a "cap-snatching" mechanism. nih.govasm.orgresearchgate.net This process involves the viral PB2 subunit binding to the 7-methylguanosine (B147621) (m7GTP) cap of host cell pre-mRNAs. nih.govnih.govoup.com Subsequently, the polymerase acidic protein (PA) subunit cleaves the host mRNA 10-13 nucleotides downstream of the cap, generating a capped primer for viral transcription. asm.orgmdpi.com

Pimodivir directly obstructs this crucial first step. biorxiv.orgbiorxiv.org By binding to the cap-binding domain (CBD) of the PB2 subunit, pimodivir physically prevents the attachment of host-capped mRNAs. nih.govmedkoo.comnih.gov This blockade of the PB2 cap-snatching function is the primary mode of its antiviral activity. medkoo.compurdue.edu

Pimodivir functions as a competitive inhibitor, directly vying with the natural ligand, the m7GTP cap of host mRNA, for the same binding pocket on the PB2 subunit. pharmacompass.comnih.gov Structural analyses reveal that pimodivir occupies the central cap-binding domain of PB2 and interacts with it in a manner that mimics the binding of the m7GTP guanine (B1146940) base. asm.orgnih.govbiorxiv.orgmdpi.com By occupying this m7GTP binding site, pimodivir effectively excludes the host-capped primers, thereby halting the cap-snatching process before it can begin. pharmacompass.com

The successful binding of a capped primer by PB2 is the trigger for viral gene transcription. By inhibiting the cap-binding activity, pimodivir prevents the generation of the necessary primers for the viral RdRp. nih.govnih.gov This ultimately leads to a complete halt of viral gene transcription initiation. asm.orgbiorxiv.orgbiorxiv.org The inability to synthesize viral mRNA means that viral proteins cannot be produced, effectively stopping the viral replication cycle within the host cell. pharmacompass.comresearchgate.net Research findings show that pimodivir significantly attenuates the transcription of viral M1 RNA in infected cells. medchemexpress.com

Competitive Binding with Host mRNA 7-Methyl GTP (m7GTP) Cap Structures

Structural Elucidation of Pimodivir Hydrochloride-PB2 Binding

X-ray crystallography and molecular modeling studies have provided detailed insights into the specific molecular interactions between pimodivir and the PB2 cap-binding domain. These studies have identified the key amino acid residues that are critical for the stable binding of the inhibitor. semanticscholar.orgnih.gov

The binding of pimodivir within the PB2 pocket is stabilized by a combination of hydrogen bonds and hydrophobic interactions. Several amino acid residues within the cap-binding domain are crucial for this interaction. nih.govmdpi.com The azaindole ring of pimodivir, for instance, is wedged between residues His357 and Phe404, while the pyrimidine (B1678525) ring interacts with Phe323 through π–π stacking. nih.govmdpi.comnih.gov

Table 1: Key Amino Acid Residues in the PB2 Pocket Interacting with Pimodivir

Interacting Residue Type of Interaction Reference
Phe323 π–π Stacking / Aromatic nih.govmdpi.comnih.gov
Arg355 Electrostatic / Hydrogen Bond nih.govmdpi.comnih.gov
His357 π–π Stacking / Aromatic semanticscholar.orgnih.govmdpi.comnih.gov
Glu361 Hydrogen Bond semanticscholar.orgnih.govmdpi.comnih.govnih.gov
Lys376 Hydrogen Bond semanticscholar.orgnih.govmdpi.combiorxiv.orgnih.govnih.gov
Phe404 π–π Stacking / Aromatic semanticscholar.orgnih.govmdpi.comnih.gov
Gln406 Interaction with Carboxylic Acid nih.govmdpi.combiorxiv.orgmdpi.com

This table summarizes the critical amino acid residues within the PB2 cap-binding domain that form interactions with pimodivir, as identified through structural and molecular studies.

A network of hydrogen bonds provides the primary anchoring force for pimodivir within the PB2 binding site. nih.govresearchgate.net Specifically, structural analyses have confirmed that pimodivir forms four crucial hydrogen bonds with the side chains of four key residues: Asparagine 429 (N429), Arginine 355 (R355), Lysine 376 (K376), and Glutamic acid 361 (E361). nih.govmdpi.com The azaindole fragment of pimodivir acts as a hydrogen bond donor to Glu361 and an acceptor from Lys376, while the bicyclic carboxylate part forms an electrostatic interaction with Arg355. nih.gov This specific and stable hydrogen bonding network is essential for the high-affinity binding and potent inhibitory activity of pimodivir. nih.gov

Identification of Critical Amino Acid Residues in the PB2 Cap-Binding Domain

Aromatic Stacking Interactions: H357, F404, F323

A key feature of pimodivir's interaction with the PB2 protein is the formation of π-π stacking interactions. The azaindole ring of pimodivir is positioned between the aromatic side chains of two key amino acid residues: Histidine 357 (H357) and Phenylalanine 404 (F404). nih.govmdpi.comnih.gov Additionally, the pyrimidine ring of the compound engages in an interaction with Phenylalanine 323 (F323). nih.govbiorxiv.orgnih.gov These aromatic stacking interactions are crucial for the stable binding of pimodivir within the cap-binding site of the PB2 subunit. mdpi.comnih.govbiorxiv.orgnih.gov

Carboxylic Acid Interaction with Q406

The carboxylic acid group of pimodivir plays a significant role in its binding affinity. It forms a water-mediated interaction with the amino acid residue Glutamine 406 (Q406). nih.govbiorxiv.orgnih.gov This interaction with Q406, along with other hydrogen bonds, helps to anchor the pimodivir molecule within the binding pocket of the PB2 subunit. nih.govmdpi.comnih.gov

Insights from X-ray Crystallography of this compound-PB2 Complexes

X-ray crystallography studies have been instrumental in elucidating the precise binding mode of pimodivir within the PB2 cap-binding domain. nih.govmdpi.comnih.gov These studies have provided high-resolution structures of the pimodivir-PB2 complex, confirming the specific amino acid residues involved in the interaction. rcsb.orgnih.gov The crystal structures reveal that pimodivir occupies the cap-binding site in a manner that mimics the binding of the natural m7GTP cap, thereby competitively inhibiting its function. nih.gov This structural information has been crucial for understanding the mechanism of action and for guiding the development of next-generation inhibitors. mdpi.comrcsb.orgnih.gov

Specificity and Antiviral Spectrum

This compound exhibits a specific and potent antiviral profile, primarily targeting influenza A viruses.

Potent Activity Against Diverse Influenza A Virus Strains, Including Pandemic and Avian Subtypes

Pimodivir has demonstrated potent inhibitory activity against a wide range of influenza A virus strains. medchemexpress.comtargetmol.com This includes seasonal strains, the pandemic 2009 H1N1 virus, and highly pathogenic avian subtypes such as H5N1 and H7N9. medchemexpress.comfrontiersin.orgasm.orgnih.gov Its efficacy extends to strains that are resistant to other classes of antiviral drugs, such as neuraminidase inhibitors and adamantanes. asm.orgnih.gov The 50% effective concentration (EC50) values for pimodivir against various influenza A strains are consistently in the low nanomolar range, highlighting its high potency. medchemexpress.comtargetmol.com

Table 1: In Vitro Potency of Pimodivir Against Various Influenza A Strains

Influenza A Strain EC50 (nM)
Pandemic 2009 H1N1 0.13 - 3.2 medchemexpress.com
Avian H5N1 0.13 - 3.2 medchemexpress.com
A(H1N1) 8 medchemexpress.com
A(H3N2) 12 medchemexpress.com

EC50 (Half-maximal effective concentration) values indicate the concentration of a drug that is required for 50% of its maximum effect.

Selective Inhibition of Influenza A Virus Over Influenza B Virus Due to PB2 Structural Divergence

A noteworthy characteristic of pimodivir is its selective activity against influenza A viruses, with negligible activity against influenza B viruses. nih.govnih.gov This selectivity is attributed to structural differences in the PB2 cap-binding domain between the two virus types. nih.govnih.gov Key amino acid residues that are crucial for pimodivir binding in the influenza A PB2 subunit are different in the influenza B PB2 subunit. nih.gov These structural divergences are thought to create steric hindrance that prevents pimodivir from effectively binding to the influenza B PB2 protein. nih.gov

Preclinical Pharmacodynamics and in Vitro Virology

In Vitro Antiviral Potency and Efficacy Profiling

Numerous studies have demonstrated the potent in vitro activity of pimodivir (B611791) against a wide array of influenza A virus strains. The 50% effective concentration (EC50), a measure of a drug's potency, has been determined in various cell-based assays.

Pimodivir has shown potent activity against all tested influenza A virus strains, with EC50 values ranging from 0.13 to 3.2 nM. molnova.cntargetmol.comresearchgate.net In Madin-Darby canine kidney (MDCK) cells, the EC50 value for pimodivir against the A/Puerto Rico/8/34 strain was found to be 0.00059 µM. medchemexpress.com Against adamantane- and neuraminidase inhibitor-resistant strains of influenza A virus, pimodivir demonstrated EC50 values ranging from less than 0.15 to 2.8 nM. caymanchem.com

In studies using human macrophages infected with A(H1N1) and A(H3N2) strains, the EC50 values were 8 nM and 12 nM, respectively. molnova.cnmedchemexpress.com The 50% cytotoxic concentration (CC50) in these assays was greater than 1 µM, leading to high selectivity indexes (SI) of over 125 for the A(H1N1) strain and over 83 for the A(H3N2) strain. molnova.cnmedchemexpress.com A high selectivity index indicates that the compound is significantly more toxic to the virus than to the host cells.

Pimodivir has also shown efficacy against avian influenza strains with pandemic potential, such as H5N1 and H7N9. nih.govnih.gov In a panel of avian-origin viruses, including A(H7N9), A(H5N6), and A(H9N2) subtypes, pimodivir potently inhibited viral replication with IC50 values in the sub-nanomolar to low nanomolar range. nih.gov

Table 1: In Vitro Antiviral Activity of Pimodivir Against Various Influenza A Strains

Virus Strain Cell Line Assay EC50/IC50
Influenza A (General) - - 0.13 - 3.2 nM molnova.cntargetmol.comresearchgate.net
A/Puerto Rico/8/34 (H1N1) MDCK Cytopathic Effect 0.00059 µM medchemexpress.com
Adamantane (B196018)/NA-inhibitor resistant strains - Cell-based <0.15 - 2.8 nM caymanchem.com
A(H1N1) Human Macrophages Cell Viability 8 nM molnova.cnmedchemexpress.com
A(H3N2) Human Macrophages Cell Viability 12 nM molnova.cnmedchemexpress.com
Avian A(H7N9), A(H5N6), A(H9N2) MDCK-SIAT1 FRA Sub-nanomolar to low nanomolar nih.gov

Pimodivir's primary mechanism of inhibiting the PB2 subunit directly impacts the synthesis of viral RNA. cancer.gov By preventing the initiation of viral transcription, pimodivir effectively reduces the replication of viral RNA. ontosight.ai Studies have shown that pimodivir significantly inhibits the influenza virus polymerase, with a 50% inhibitory concentration (IC50) value of 0.562 ± 0.116 nM, which was more potent than another polymerase inhibitor, favipiravir (B1662787), in the same assay. nih.gov This inhibition of the polymerase complex leads to a significant reduction in viral load. nih.gov

Research has demonstrated that pimodivir can protect macrophages from virus-induced cell death. molnova.cnmedchemexpress.com In experiments with influenza A-infected human macrophages, pimodivir rescued the cells from virus-mediated death at non-cytotoxic concentrations when observed 24 hours post-infection. molnova.cnmedchemexpress.com This protective effect is a direct consequence of its antiviral activity, which halts the viral life cycle before it can cause significant damage to the host cell.

A key indicator of pimodivir's activity is the attenuation of viral gene transcription. Studies have specifically measured the levels of viral M1 RNA, a crucial component of the virus, in infected macrophages. Pimodivir was found to significantly attenuate the transcription of M1 RNA in macrophages infected with both A(H1N1) and A(H3N2) strains after 8 hours of infection. molnova.cnmedchemexpress.comxcessbio.com This provides direct evidence of pimodivir's ability to interfere with the viral transcription process.

An important characteristic of an effective antiviral is its selectivity for viral processes over host cellular functions. Research indicates that pimodivir specifically inhibits the transcription of viral genes without affecting cellular gene transcription. molnova.cnmedchemexpress.comxcessbio.com Interestingly, pimodivir allows for some activation of the expression of several cellular genes that are involved in antiviral responses and metabolic pathways, such as tryptophan and nucleotide metabolism. molnova.cnmedchemexpress.comxcessbio.com This suggests that pimodivir's targeted action on the viral polymerase does not broadly suppress the host's cellular machinery and may even permit the host's natural defense mechanisms to operate.

Analysis of Viral Gene Transcription Attenuation (e.g., M1 RNA)

Assessment in Preclinical Animal Models of Influenza A Virus Infection

The efficacy of pimodivir has also been evaluated in animal models of influenza A virus infection. In mouse models, pimodivir has demonstrated significant protective effects. For instance, in mice infected with the H1N1pdm virus, pimodivir completely prevented death. molnova.cnmedchemexpress.com Furthermore, pimodivir was more effective than the neuraminidase inhibitor oseltamivir (B103847) (marketed as Tamiflu) in improving body weight and reducing the severity of lung infection in these models. molnova.cnmedchemexpress.com

Notably, in a mouse model with a 48-hour delay in treatment initiation, pimodivir showed 100% survival at various doses, whereas oseltamivir provided no survival benefit under the same conditions. molnova.cnmedchemexpress.com In another study, pimodivir administered to mice intranasally infected with influenza A resulted in increased survival. caymanchem.com These preclinical findings underscore the potential of pimodivir as a therapeutic agent for influenza A infections.

Evaluation of Antiviral Activity in Murine Influenza Models

The antiviral efficacy of pimodivir has been assessed in mouse models of influenza A infection. In these studies, pimodivir demonstrated a significant ability to improve survival rates. For instance, in mice infected with influenza A, treatment with pimodivir at doses of 1, 3, or 10 mg/kg resulted in complete survival. caymanchem.com Another study in a mouse model of H1N1pdm virus infection showed that pimodivir completely prevented death. targetmol.com Furthermore, even when treatment was delayed up to 48 hours post-infection, pimodivir showed a positive efficacy profile in a mouse influenza model. newdrugapprovals.org In a model where treatment was delayed by 48 hours, pimodivir provided 100% survival at various doses, whereas the standard-of-care, oseltamivir, showed no survival benefit at a comparable dose. medchemexpress.com

Comparative Preclinical Studies with Established Antivirals

Preclinical studies have compared the efficacy of pimodivir with established antiviral drugs, primarily oseltamivir. In a mouse model of H1N1pdm virus infection, pimodivir was found to be more effective than oseltamivir in improving body weight and reducing the severity of lung infection at the same dosage. medchemexpress.com Another study reported that a 20 mg/kg twice-daily dose of pimodivir completely prevented H3N2 and H1N1 infections in mice, suggesting greater effectiveness than the same dose of oseltamivir. asm.org In vitro studies have also indicated a synergistic effect when pimodivir is combined with oseltamivir, zanamivir, or favipiravir. semanticscholar.orgresearchgate.net Specifically, the combination of pimodivir with oseltamivir, zanamivir, and favipiravir showed 50% combination index (CI50) values of 0.58, 0.64, and 0.89, respectively, in cell-based assays. caymanchem.com

Methodological Approaches in Preclinical Virological Assessment

A variety of laboratory methods are employed to evaluate the antiviral properties of compounds like pimodivir hydrochloride. These techniques are crucial for determining the efficacy and mechanism of action of the drug at a cellular and molecular level.

Application of Cell Viability Assays (e.g., Cell Titer Glo)

Cell viability assays are fundamental in preclinical antiviral testing to measure the ability of a compound to protect cells from the cytopathic effects of a virus. The Cell Titer Glo assay is one such method used in the evaluation of pimodivir. biocompare.comtargetmol.cnmdpi.com This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. mdpi.com In the context of pimodivir, this assay is used to determine the concentration of the compound that results in 50% cell viability (EC50) in virus-infected cells, providing a measure of its antiviral potency. newdrugapprovals.org For example, the EC50 value for pimodivir was determined to be 1.6 nM in a cytopathic effect (CPE) assay. newdrugapprovals.org The assay is typically performed in 96-well plates where cells are infected with the influenza virus in the presence of varying concentrations of the test compound. targetmol.commdpi.commedchemexpress.cn After a set incubation period, the Cell Titer Glo reagent is added, and the resulting luminescence, which is proportional to the number of viable cells, is measured. targetmol.commedchemexpress.cn

Quantification of Viral Load Using Real-Time Quantitative Polymerase Chain Reaction (qRT-PCR)

Real-time quantitative polymerase chain reaction (qRT-PCR) is a highly sensitive technique used to quantify the amount of viral genetic material, specifically RNA in the case of influenza virus. This method is a key endpoint in both preclinical and clinical studies of pimodivir to measure the reduction in viral load. jnj.comnih.govrespiratory-therapy.comresearchgate.net In human challenge studies and clinical trials, qRT-PCR has been used to measure the area under the curve (AUC) of viral load in nasal secretions over a period of several days, providing a quantitative measure of the drug's antiviral effect. jnj.comnih.govresearchgate.net For instance, a phase 2b trial showed that pimodivir significantly decreased the AUC of viral load over seven days compared to a placebo. jnj.comrespiratory-therapy.com This technique was also used to demonstrate a dose-response relationship for the reduction in viral load AUC. researchgate.net

Measurement of Inhibitory Activity Using Neuraminidase Inhibitor Assays

While pimodivir's primary target is the PB2 protein, it is important to assess its effect, or lack thereof, on other viral components like neuraminidase (NA) and to determine the susceptibility of pimodivir-resistant variants to other classes of antivirals. Neuraminidase inhibitor assays are used for this purpose. targetmol.com These assays measure the ability of a compound to inhibit the enzymatic activity of the influenza virus neuraminidase. researchgate.net Studies have shown that influenza viruses remain susceptible to neuraminidase inhibitors like oseltamivir, zanamivir, peramivir, and laninamivir, as well as to pimodivir itself, with 50% effective concentrations in the low nanomolar ranges. larvol.com This indicates that viruses with reduced susceptibility to pimodivir may still be treatable with neuraminidase inhibitors, suggesting a potential benefit for combination therapy. acs.org

Mechanisms of Viral Resistance to Pimodivir Hydrochloride

Identification and Characterization of Resistance-Associated Mutations in PB2

The development of resistance to pimodivir (B611791) is primarily driven by the selection of specific point mutations within the PB2 subunit of the viral RNA-dependent RNA polymerase. nih.gov These mutations arise when the influenza virus replicates in the presence of the antiviral drug. For instance, in vitro studies involving the passaging of the A/Puerto Rico/8/34(H1N1) virus with pimodivir led to the identification of several amino acid substitutions that reduced the virus's susceptibility to the drug. nih.gov Similarly, mutations such as F404Y and M431I were specifically selected for under the pressure of pimodivir treatment during preclinical and clinical studies, respectively. nih.gov This demonstrates that direct antiviral pressure is a key factor in the emergence of resistant viral variants.

To fully understand the landscape of pimodivir resistance, comprehensive mapping studies have been conducted. biorxiv.orgnih.govnih.gov Using techniques like deep mutational scanning, researchers have systematically quantified how all possible single-amino-acid mutations in the PB2 subunit affect the virus's susceptibility to pimodivir. biorxiv.orgnih.gov These high-throughput analyses have successfully identified not only previously known resistance mutations but also novel ones. biorxiv.orgmdpi.com The mapping has revealed that resistance mutations are located in the cap-binding domain, the mid-link domain, and even the N-terminal domain of the PB2 protein, providing a complete map to evaluate whether new viral strains might possess mutations conferring resistance. nih.govmdpi.com

Among the numerous mutations identified, three have been highlighted as particularly significant in conferring resistance to pimodivir. nih.govresearchgate.net

F404Y: This mutation was a major variant identified during preclinical testing. nih.govrcsb.orgresearchgate.net It involves the substitution of phenylalanine (F) with tyrosine (Y) at position 404. The F404 residue is part of the binding pocket and creates a π–π stacking interaction with pimodivir. nih.gov

M431I: This mutation, a change from methionine (M) to isoleucine (I) at position 431, was identified in patients during phase IIa clinical trials. nih.govrcsb.orgresearchgate.net Notably, while 41 different substitutions were found at 38 positions in these trials, the M431I mutation appeared in four separate samples. nih.gov This substitution resulted in a 57-fold decrease in sensitivity to pimodivir. nih.gov

H357N: The substitution of histidine (H) with asparagine (N) at position 357 was identified by the Centers for Disease Control and Prevention (CDC) during the testing of nonseasonal influenza A virus strains, specifically A/turkey/Minnesota/833/80 (H4N2). nih.govresearchgate.net This naturally occurring polymorphic mutation was found to confer an approximately 100-fold increase in the 50% effective concentration (EC50) of pimodivir. nih.gov The H357 residue is also involved in π–π stacking with the inhibitor. nih.gov

These three key residues are highly conserved across influenza A viruses, underscoring their importance in the polymerase's function and its interaction with pimodivir. nih.gov

In addition to the key mutations, preclinical in vitro studies have identified several other single-amino-acid substitutions in the PB2 subunit that lead to pimodivir resistance. nih.govnih.gov These variants were found to reduce viral susceptibility by 63- to 257-fold. nih.govnih.gov These mutations are generally rare in naturally occurring human influenza viruses, suggesting they are primarily treatment-emergent. nih.gov

MutationAmino Acid ChangeFold Increase in EC50
Q306HGlutamine to Histidine186 oup.com
S324ISerine to Isoleucine157 oup.com
S324NSerine to Asparagine127 oup.com
S324RSerine to Arginine63 oup.com
F404YPhenylalanine to Tyrosine257 oup.com
N541TAsparagine to Threonine133 (N510T) oup.com

Note: The N541T mutation is also referred to as N510T in some studies. nih.govoup.comfigshare.com The fold increase values are based on EC50 measurements against the A/PR/8/34/H1N1 virus strain. oup.com

Key Mutations Identified: F404Y, M431I, and H357N

Molecular Basis of Resistance Phenotypes

The molecular mechanism underlying resistance is the reduced binding affinity of pimodivir to the mutated PB2 cap-binding domain. nih.gov This has been quantified by measuring the dissociation constant (KD), where a higher KD value indicates weaker binding. Thermodynamic analysis using isothermal titration calorimetry (ITC) has shown that the F404Y, M431I, and H357N mutations significantly affect the binding of pimodivir. nih.gov

Compared to the wild-type (WT) PB2 subunit, the dissociation constant for pimodivir increased by factors of 280, 7, and 130 for the F404Y, M431I, and H357N mutants, respectively. nih.govresearchgate.net The substantial decrease in binding affinity for the F404Y and H357N mutants correlates with a significant loss of favorable binding enthalpy, which is only partially offset by entropic contributions. nih.gov These thermodynamic data provide a clear molecular basis for the observed resistance, as the mutations directly impair the inhibitor's ability to bind to its target site effectively. nih.gov

PB2 VariantDissociation Constant (KD) [nM]Fold Change in KD vs. WT
Wild-Type (WT)54-
M431I3607
H357N7100130
F404Y15000280

Data from ITC measurements performed at 25 °C. nih.gov

Thermodynamic Analysis of Binding to Mutant PB2 Variants (Enthalpic and Entropic Contributions)

The development of resistance to Pimodivir is intrinsically linked to changes in the thermodynamic profile of its binding to the influenza A virus PB2 subunit. Isothermal titration calorimetry (ITC) is a key technique used to measure these changes, providing insights into the enthalpic (ΔH) and entropic (ΔS) contributions to the Gibbs free energy of binding (ΔG). nih.govresearchgate.net

For the wild-type (WT) PB2 cap-binding domain, Pimodivir binding is characterized by a large, favorable enthalpic contribution and a slightly favorable entropic contribution. nih.gov However, resistance-conferring mutations significantly alter this thermodynamic signature. These mutations typically lead to a less favorable enthalpy of binding, which is sometimes partially offset by a more favorable entropy change. nih.govresearchgate.net

A notable example is the F404Y mutation, which was identified during preclinical studies. mdpi.com This single amino acid substitution results in a substantially less favorable enthalpy change (ΔH) of +4.8 kcal/mol compared to the wild-type, indicating a significant loss of favorable interactions. nih.gov This loss is only partially compensated by a more favorable entropic contribution (TΔS) of 1.4 kcal/mol. nih.gov The net effect is a 280-fold decrease in binding affinity. nih.govmdpi.com

Other mutations show different thermodynamic profiles. The M431I mutation, identified in clinical trials, exhibits minor changes in both enthalpy and entropy, resulting in a modest 7-fold reduction in binding affinity. nih.govmdpi.com In contrast, the H357N mutation demonstrates less favorable contributions from both enthalpy (0.5 kcal/mol) and entropy (2.5 kcal/mol), leading to a 130-fold decrease in affinity. nih.gov These findings underscore that different mutations can confer resistance through distinct thermodynamic mechanisms, primarily driven by unfavorable changes in binding enthalpy. nih.gov

Table 1: Thermodynamic Parameters of Pimodivir Binding to PB2 Variants

This table summarizes the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (TΔS) for Pimodivir binding to wild-type and mutant PB2 cap-binding domains, as determined by Isothermal Titration Calorimetry (ITC). Data sourced from Gregor et al., 2021. nih.gov

PB2 VariantΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Dissociation Constant (Kd) (nM)Fold Change in Kd vs WT
Wild-Type -11.8 ± 0.1-11.1 ± 0.3-0.8 ± 0.42.2 ± 0.51
F404Y -8.5 ± 0.1-6.3 ± 0.1-2.2 ± 0.2610 ± 100280
M431I -10.7 ± 0.1-10.6 ± 0.2-0.2 ± 0.314 ± 17
H357N -8.9 ± 0.1-10.6 ± 0.21.7 ± 0.3290 ± 20130

Structural Consequences of Resistance Mutations on the PB2 Active Site

High-resolution crystal structures of Pimodivir in complex with wild-type and mutant PB2 domains reveal the structural basis for resistance. researchgate.netmdpi.com Pimodivir binds to the cap-binding domain of PB2, a site that is highly conserved and essential for the "cap-snatching" mechanism of viral transcription. nih.govnih.gov Structural analyses show that resistance mutations can induce conformational changes that disrupt the key interactions between the inhibitor and the protein. une.edu.au

Methodologies for Resistance Surveillance and Characterization

Effective surveillance of antiviral resistance is critical for public health and is achieved through a combination of genotypic and phenotypic methods.

Sequence-Based Analysis for Mutation Detection

Sequence-based analysis is the primary method for identifying genetic markers of resistance. patsnap.com This involves sequencing the PB2 gene of influenza viruses isolated from patients to detect mutations known or suspected to confer resistance to Pimodivir. nih.gov Both Sanger sequencing and more advanced next-generation sequencing (NGS) platforms are used for this purpose. larvol.com Surveillance data from recent years indicates that while many substitutions in the PB2 sequence have been observed, those associated with high levels of Pimodivir resistance are currently rare in circulating seasonal influenza A viruses. nih.govlarvol.com

Phenotypic Antiviral Susceptibility Testing

Phenotypic assays directly measure the susceptibility of a virus to an antiviral drug. patsnap.com These assays are essential for confirming the impact of mutations identified through sequencing and for discovering novel resistance profiles. For Pimodivir, methods like the focus reduction assay (FRA) and high-content imaging-based neutralization tests (HINT) are used to determine the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). nih.gov An increase in the EC50 value for a mutant virus compared to its wild-type counterpart indicates reduced susceptibility. mdpi.com For example, the H357N mutation was found to confer an approximately 100-fold increase in EC50. nih.gov Phenotypic testing is a crucial complement to sequence-based analysis, especially as some mutations may have unexpected effects on drug susceptibility. patsnap.com

Deep Mutational Scanning as a High-Throughput Resistance Profiling Tool

Deep mutational scanning (DMS) is a powerful, high-throughput technique used to create comprehensive maps of all possible single amino acid mutations that confer resistance to a drug. nih.gov In the context of Pimodivir, DMS involves creating libraries of viruses with every possible mutation in the PB2 gene and then growing these libraries in the presence or absence of the drug. nih.gov By sequencing the viral populations before and after selection, researchers can calculate an "enrichment score" for each mutation, which reflects its ability to promote viral growth in the presence of Pimodivir. nih.gov This approach has successfully identified both known and novel resistance mutations in the cap-binding, mid-link, and even the N-terminal domains of PB2, providing a complete landscape of potential resistance pathways. nih.gov Such comprehensive data is invaluable for predicting future resistance trends and informing the development of next-generation inhibitors. uochb.cz

Advanced Research and Drug Discovery Implications

Structure-Activity Relationship (SAR) Studies for Next-Generation PB2 Inhibitors

Structure-activity relationship (SAR) is a cornerstone of drug discovery, aiming to understand how specific structural features of a molecule contribute to its biological activity. For pimodivir (B611791), this involves modifying its chemical scaffold and assessing how these changes affect its ability to inhibit the influenza PB2 protein. nih.gov

A key strategy in evolving pimodivir has been the exploration of its chemical space by designing and synthesizing novel analogs. nih.gov One notable effort involved creating analogs that incorporate a 2,3-dihydro-imidazopyridine fragment. researchgate.netscilit.comnih.gov This work was driven by the need to expand the chemical diversity of PB2 inhibitors and to address potential pharmacokinetic weaknesses of the original pimodivir structure, such as its sensitivity to aldehyde oxidase. researchgate.netnih.gov

Researchers have also synthesized other novel derivatives, such as thienopyrimidine compounds, by systematically modifying three key portions of the pimodivir reference structure. nih.gov Another approach involved replacing the 7-azaindole (B17877) scaffold of pimodivir with 7-fluoro-substituted indoles as a bioisosteric replacement, which aimed to retain biological activity while potentially improving metabolic stability. larvol.com

The synthesis of new analogs is followed by rigorous evaluation to determine their effectiveness. The goal is to optimize the molecules for stronger binding to the PB2 cap-binding domain and, consequently, more potent antiviral activity. nih.gov For instance, the two synthesized 2,3-dihydro-imidazopyridine analogs (referred to as comp. I and comp. II) demonstrated potent anti-influenza activity in cell-based assays. researchgate.netnih.gov

These analogs exhibited IC50 values in the low nanomolar range against both H1N1 and H3N2 influenza strains, comparable to pimodivir itself. researchgate.netnih.govmdpi.com Similarly, two novel thienopyrimidine derivatives, compounds 16a and 16b, also displayed antiviral activities in the low nanomolar range. nih.gov While these analogs showed promising antiviral potency, their binding affinity (KD) to the PB2 protein was found to be lower than that of pimodivir, indicating that high cellular potency can be achieved even with moderate binding affinity. researchgate.netnih.gov An important advantage of these new analogs was their improved metabolic stability and reduced sensitivity to aldehyde oxidase compared to pimodivir. researchgate.netnih.gov

Table 1: Antiviral Activity and Binding Affinity of Pimodivir Analogs
CompoundStructural ClassAntiviral Activity (IC50, µM) vs. H1N1Antiviral Activity (IC50, µM) vs. H3N2Binding Affinity (KD, µM)Source
Pimodivir (VX-787)Azaindole~0.00013 - 0.0032~0.00013 - 0.00320.054 medchemexpress.commdpi.com
Comp. I2,3-dihydro-imidazopyridine0.070.041.398 researchgate.netnih.gov
Comp. II2,3-dihydro-imidazopyridine0.090.071.670 researchgate.netnih.gov

Design and Synthesis of Pimodivir Hydrochloride Analogs (e.g., 2,3-dihydro-imidazopyridine fragments)

Computational Chemistry and Molecular Modeling in Inhibitor Design

Computational techniques are indispensable in modern drug discovery, providing powerful tools to predict and analyze molecular interactions, thereby guiding the design of more effective drugs. plos.org

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com In the context of pimodivir, docking studies have been crucial for understanding how it and its analogs fit into the cap-binding site of the PB2 subunit. nih.gov The crystal structure of PB2 complexed with pimodivir (PDB ID: 6EUV, 4P1U) serves as a reference for these simulations. nih.govmdpi.comresearchgate.net

Docking results for novel thienopyrimidine derivatives revealed that they maintain key interactions observed for pimodivir. nih.gov Specifically, the azaindole-like ring of the analogs acts as a hydrogen bond donor to the amino acid residue Glu361 and an acceptor from Lys376, while another part of the molecule forms an electrostatic interaction with Arg355. nih.gov Similarly, docking of the 2,3-dihydro-imidazopyridine analogs showed binding modes similar to pimodivir, involving critical interactions with residues like Phe323, Arg355, His357, and Glu361. researchgate.netmdpi.com

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time. mdpi.comresearchgate.net MD simulations have been used to evaluate pimodivir and its analogs, confirming the stability of the protein-ligand complexes. mdpi.comresearchgate.net These simulations can reveal how the protein and ligand adapt to each other and maintain their binding interactions. researchgate.net

For example, MD simulations of pimodivir complexed with PB2 showed that it interacts closely with multiple key amino acid residues, which is consistent with its high affinity and potent antiviral activity. mdpi.com When studying the 2,3-dihydro-imidazopyridine analogs, MD simulations indicated that while their binding modes were similar to pimodivir, the analogs had a lower structural adaptability to the PB2 binding pocket. researchgate.netnih.gov The stability of the complexes is often evaluated by calculating the binding free energy (ΔG bind), where more negative values suggest stronger binding. The calculated ΔG bind for pimodivir was -85.68 kcal/mol, while new active compounds identified through screening showed values ranging from -55.37 to -87.36 kcal/mol. mdpi.com

In silico screening, or virtual screening, is a computational technique used to search large libraries of digital compounds to identify structures that are most likely to bind to a drug target. plos.orgnih.gov This approach is a cost-effective and rapid way to find novel chemical scaffolds for drug development. mdpi.com

Virtual screening of large compound libraries, such as the ChemBridge library, has been employed to identify new, structurally diverse inhibitors for the PB2 cap-binding domain. plos.orgresearchgate.net In one such study, a workflow combining different docking modes (HTVS, SP, and XP) was used to screen a database, leading to the identification of several hit compounds. mdpi.com These hits, with novel chemical structures distinct from pimodivir, were then tested for biological activity. nih.gov This process has successfully identified compounds with good binding affinities to the PB2 protein, making them suitable lead compounds for further optimization. nih.govmdpi.com

Molecular Dynamics Simulations to Elucidate Binding Stability and Conformational Changes

Strategies for Mitigating Viral Resistance

The emergence of drug-resistant viral strains is a significant challenge in antiviral therapy. Research efforts are focused on developing strategies to overcome and mitigate resistance to PB2 inhibitors like pimodivir.

Development of Inhibitors with Altered Binding Modes or Enhanced Resistance Barrier

A primary strategy to combat resistance involves the rational design of next-generation inhibitors. This approach is heavily informed by detailed structural and thermodynamic analysis of how resistance mutations affect the binding of pimodivir to the PB2 cap-binding site. mdpi.comresearchgate.net Key resistance mutations for pimodivir, such as F404Y, M431I, and H357N, have been identified and studied extensively. mdpi.com These mutations can reduce the binding affinity of the inhibitor, thereby decreasing its efficacy. mdpi.com

By understanding the molecular mechanisms of these resistance mutations, researchers can design new compounds that are less susceptible to their effects. mdpi.comresearchgate.net This includes creating inhibitors with altered binding modes that can accommodate or bypass these mutational changes in the target protein. larvol.com The goal is to develop novel cap-binding domain inhibitors with a high barrier to resistance development. mdpi.com Comprehensive mapping of all possible single-amino-acid mutations in the PB2 subunit and their impact on pimodivir resistance provides a crucial roadmap for these efforts. nih.govnih.govresearchgate.net This data allows for the proactive evaluation of new viral strains for potential resistance and guides the design of more robust inhibitors. nih.govnih.gov

Discovery of New Compounds Targeting the PB2 Cap-Binding Site (e.g., CC-42344)

The discovery of new chemical entities that target the same highly conserved PB2 cap-binding site is a parallel strategy to address the limitations of existing inhibitors. An example of such a compound is CC-42344 , a novel, broad-spectrum antiviral candidate that inhibits the influenza polymerase PB2 protein. patsnap.comcocrystalpharma.comcocrystalpharma.com

Developed using a proprietary structure-based drug discovery platform, CC-42344 is designed to block an essential step in viral replication and transcription. cocrystalpharma.com A key feature of CC-42344 is its purported high barrier to resistance. cocrystalpharma.com Preclinical and in vitro studies have demonstrated its potent activity against a wide range of influenza A strains, including pandemic variants and those resistant to other approved antivirals. cocrystalpharma.comclinicaltrialsarena.com

Recent virology studies have confirmed that CC-42344 is highly potent against the highly pathogenic H5N1 avian influenza strain (A/Texas/37/2024), binding to a highly conserved active site on the PB2 protein. cocrystalpharma.com This highlights its potential as a therapeutic option for both seasonal and pandemic influenza threats. cocrystalpharma.compatsnap.com

Preclinical Evaluation of Combination Antiviral Strategies

Combining antiviral agents with different mechanisms of action is a well-established strategy to enhance efficacy and prevent the emergence of drug resistance.

Rationale for Combining this compound with Other Antivirals

The primary rationale for combining pimodivir with other classes of influenza antivirals, such as neuraminidase inhibitors (NAIs) like oseltamivir (B103847), is to lower the risk of selecting for resistant viruses. acs.orgplos.orgisirv.org Pimodivir monotherapy has been associated with the emergence of variants with reduced susceptibility due to amino acid substitutions in the PB2 target protein. isirv.orgnih.gov

By simultaneously targeting two different and essential viral processes—cap-snatching by the polymerase (with pimodivir) and viral release from the host cell (with an NAI)—the virus would need to acquire multiple, independent mutations to overcome both drugs. acs.orgplos.org This significantly raises the genetic barrier to resistance. acs.org Furthermore, such combination therapy has the potential to increase antiviral potency and may become an important treatment option for patients with severe illness or those who are immunocompromised. plos.orgisirv.org Viruses that develop resistance to pimodivir have been shown to retain their sensitivity to NAIs, supporting the rationale for this combination approach. acs.org

Mechanistic Studies on Synergistic Effects in Preclinical Models

Preclinical studies provide the foundational evidence for the benefits of combination therapy. In vitro studies have demonstrated synergistic effects between pimodivir and other antivirals. plos.orgnih.govlcywzlzz.com Synergy, where the combined effect of the drugs is greater than the sum of their individual effects, has been shown for pimodivir in combination with the neuraminidase inhibitors oseltamivir and zanamivir, as well as with the polymerase inhibitor favipiravir (B1662787). plos.orgnih.gov

The mechanistic basis for this synergy lies in the complementary modes of action. Pimodivir inhibits the early stages of viral transcription, while NAIs block the release of newly formed viral progeny from infected cells. onderzoekmetmensen.nlnih.gov This dual-front attack on the viral life cycle leads to a more profound reduction in viral replication than either agent can achieve alone.

Clinical studies have provided further evidence supporting this preclinical rationale. In a Phase 2b trial, the combination of pimodivir and oseltamivir resulted in a significantly lower emergence of pimodivir-resistant variants compared to pimodivir monotherapy. nih.gov While in vivo studies have largely focused on pimodivir as a monotherapy, the strong in vitro synergy and clinical resistance data underscore the potential of combination strategies. plos.org

Methodological Innovations in Influenza Antiviral Research

High-Throughput Screening Platforms for Polymerase Inhibitors

High-throughput screening (HTS) is a critical first step in drug discovery, enabling the rapid assessment of large chemical libraries for potential antiviral activity. In the context of influenza polymerase inhibitors like Pimodivir (B611791), which targets the cap-binding domain (CBD) of the polymerase basic 2 (PB2) subunit, several advanced HTS platforms have been developed. patsnap.comnih.gov

While traditional methods for studying protein-ligand interactions, such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR), are not always suitable for large-scale screening, newer techniques have emerged. patsnap.com Two such methods, the DNA-linked inhibitor antibody assay (DIANA) and the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay), have proven to be highly effective for screening potential PB2 inhibitors. patsnap.comnih.gov These platforms offer significant advantages, including increased scalability, lower sample requirements, and the ability to perform label-free detection. patsnap.comnih.gov

For instance, a fluorescence polarization assay was utilized in a reverse chemical genetic screening approach to identify inhibitors of the PB2 cap-binding domain, leading to the discovery of potent small-molecule inhibitors. acs.org Furthermore, HTS methods employing green fluorescent protein-tagged recombinant influenza viruses have been used to identify initial hit compounds, which are then subjected to further analysis. asm.org

Advanced Structural Biology Techniques for Target Characterization

Understanding the three-dimensional structure of the viral target and how it interacts with an inhibitor is paramount for rational drug design and optimization. Advanced structural biology techniques, particularly X-ray crystallography and cryo-electron microscopy (cryo-EM), have been pivotal in characterizing the interaction between Pimodivir and the influenza PB2 subunit. acs.orgnih.govresearchgate.netrcsb.orgresearchgate.netresearchgate.netmdpi.com

X-ray crystallography studies have provided high-resolution structures of the PB2 cap-binding domain in complex with Pimodivir. acs.orgrcsb.orgresearchgate.netresearchgate.net These structures revealed that Pimodivir occupies the 7-methylguanosine (B147621) triphosphate (m7GTP) cap-binding site, mimicking the binding of the natural guanine (B1146940) base of the host mRNA cap. nih.govresearchgate.netresearchgate.net This detailed structural information elucidates how Pimodivir inhibits the "cap-snatching" mechanism, a critical step in viral transcription. nih.govresearchgate.netmdpi.comacs.org

Specifically, the binding of Pimodivir within the cap-binding site is mediated by hydrogen bonds with key residues such as E361, K376, and N429, as well as π-π stacking interactions with F323, H357, and F404. mdpi.com The azaindole moiety of Pimodivir also interacts with residue Q406. mdpi.com

Furthermore, structural analyses have been crucial in understanding the mechanisms of resistance. rcsb.orgresearchgate.net Crystal structures of mutant PB2 variants, such as F404Y, M431I, and H357N, in complex with Pimodivir have illustrated how these mutations alter the binding site and reduce the inhibitor's efficacy. rcsb.orgresearchgate.net Cryo-EM has also contributed to a broader understanding of the entire influenza polymerase complex, revealing its dynamic nature and providing a framework for the function of inhibitors like Pimodivir. nih.govnih.govresearchgate.net

Quantitative Assays for Viral Replication and Gene Expression

To evaluate the efficacy of an antiviral compound, it is essential to quantify its impact on viral replication and gene expression. A variety of quantitative assays have been employed to measure the inhibitory activity of Pimodivir.

Cell-Based Assays:

Cytopathic Effect (CPE) Inhibition Assays: These assays measure the ability of a compound to protect cells from virus-induced death. Pimodivir has demonstrated potent activity in CPE assays, with a 50% effective concentration (EC50) of 1.6 nM. medkoo.commdpi.comsemanticscholar.org

Plaque Reduction Assays: This method quantifies the reduction in the formation of viral plaques (areas of cell death) in the presence of the inhibitor. researchgate.net

Focus Reduction Assay (FRA): In this assay, the number of foci of virus-infected cells is counted under a fluorescence microscope to determine the inhibitory concentration. nih.gov

High-Content Imaging Neutralization Test (HINT): This automated imaging-based assay quantifies the infected cell population to determine IC50 values. nih.gov

Molecular Assays:

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR): This technique is widely used to quantify viral RNA levels, providing a direct measure of viral load and replication. jnj.comoup.comresearchgate.netnih.govclinicaltrials.govtandfonline.com Studies have shown that Pimodivir significantly reduces viral load, as measured by qRT-PCR, in both in vitro and clinical settings. jnj.comresearchgate.net

Minigenome Assay: This reporter-based assay specifically measures the activity of the viral polymerase complex and has been used to validate the effect of resistance mutations on Pimodivir's inhibitory activity. nih.gov

These assays have consistently demonstrated that Pimodivir potently inhibits the replication of a wide range of influenza A virus strains, including seasonal H1N1 and H3N2 viruses, as well as avian H5N1 strains. nih.govresearchgate.netmedkoo.commedchemexpress.com

Table 1: Antiviral Activity of Pimodivir in Different Assays

Assay Type Virus Strain(s) Endpoint Result Reference(s)
Cytopathic Effect (CPE) Influenza A EC50 1.6 nM medkoo.com
Viral RNA Replication Influenza A EC50 Similar to CPE assay medkoo.com
High-Content Imaging (HINT) Seasonal A(H1N1)pdm09 & A(H3N2) IC50 Nanomolar range nih.gov
Focus Reduction Assay (FRA) Seasonal A(H1N1)pdm09 & A(H3N2) IC50 Nanomolar range nih.gov
qRT-PCR (in vivo) Influenza A Viral Load Reduction Statistically significant decrease jnj.comresearchgate.net

Biophysical Techniques for Ligand-Protein Interaction Analysis

Biophysical techniques provide quantitative data on the binding affinity and thermodynamics of the interaction between a ligand, such as Pimodivir, and its protein target. These methods are crucial for understanding the molecular basis of inhibitor potency and for guiding lead optimization.

Isothermal Titration Calorimetry (ITC): ITC is a label-free technique that directly measures the heat changes associated with a binding event, allowing for the determination of the dissociation constant (KD), binding stoichiometry (n), and the thermodynamic parameters (enthalpy and entropy) of the interaction. researchgate.netresearchgate.netnih.gov ITC has been instrumental in characterizing the binding of Pimodivir to the wild-type PB2 cap-binding domain, revealing a high affinity with a KD value of approximately 24 nM. researchgate.netmedkoo.commedkoo.com This technique has also been used to quantify the reduced binding affinity of Pimodivir to resistance-conferring mutant forms of PB2, such as F404Y, M431I, and H357N. researchgate.netnih.gov

Surface Plasmon Resonance (SPR): SPR is another powerful label-free technique for studying biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein. mdpi.comresearchgate.net SPR offers advantages over ITC in terms of higher throughput and lower sample consumption. nih.govresearchgate.net It has been used to determine the binding affinity of active compounds to the influenza virus PB2 protein. mdpi.com

Table 2: Biophysical Characterization of Pimodivir Binding to PB2

Technique PB2 Variant Parameter Value Reference(s)
Isothermal Titration Calorimetry (ITC) Wild-Type KD 24 nM researchgate.netmedkoo.commedkoo.com
Isothermal Titration Calorimetry (ITC) F404Y Mutant Binding Impaired researchgate.netnih.gov
Isothermal Titration Calorimetry (ITC) M431I Mutant Binding Impaired researchgate.netnih.gov
Isothermal Titration Calorimetry (ITC) H357N Mutant Binding Impaired researchgate.netnih.gov
Surface Plasmon Resonance (SPR) Wild-Type Binding Affinity Determined mdpi.comsemanticscholar.org

Although the clinical development of Pimodivir was ultimately discontinued (B1498344) because it did not demonstrate sufficient benefit over the standard of care in Phase 3 trials, the extensive research conducted on this compound has significantly contributed to our understanding of influenza virus polymerase inhibition. respiratory-therapy.comclinicaltrialsarena.comfirstwordpharma.com The application of these methodological innovations has provided a valuable blueprint for future antiviral drug discovery efforts.

Future Directions and Translational Research Perspectives

Understanding the Evolutionary Dynamics of Influenza Virus in Response to PB2 Inhibitors

Pimodivir (B611791) targets the highly conserved cap-binding domain of the influenza A PB2 subunit, a crucial component of the viral RNA polymerase complex responsible for viral transcription. patsnap.combiorxiv.org By occupying this pocket, it prevents the "cap-snatching" process where the virus cleaves the 5' caps (B75204) of host mRNAs to prime its own mRNA synthesis. nih.govacs.org However, the influenza virus's high mutation rate presents a significant challenge.

Studies have identified several key mutations in the PB2 subunit that confer resistance to pimodivir. These mutations emerged during both preclinical and clinical studies. mdpi.comresearchgate.net Comprehensive profiling, including deep mutational scanning, has been employed to create complete maps of all single-amino-acid mutations that can lead to resistance. biorxiv.orgnih.gov

Key findings from this research include:

Identification of Specific Resistance Mutations: Mutations such as F404Y, M431I, and H357N have been identified as significant contributors to pimodivir resistance. mdpi.comresearchgate.net The F404Y and M431I mutations were selected under the pressure of pimodivir treatment in clinical studies, while the H357N mutation was found as a naturally occurring rare polymorphism. mdpi.com

Impact of Mutations: These substitutions can decrease the binding affinity of pimodivir significantly. For example, the F404Y mutation can reduce binding affinity by a factor of 280, and H357N by a factor of 130. mdpi.com

Fitness of Resistant Variants: Not all resistance mutations impact the virus equally. The F404Y mutation did not severely affect viral growth, whereas the M431I substitution led to a 12.5-fold reduction in replication compared to the wild-type virus. mdpi.com Conversely, the H357N mutation was found to increase polymerase activity and was associated with a more pathogenic phenotype. mdpi.com

Location of Mutations: Resistance mutations have been found not only in the expected cap-binding domain but also in the mid-link and N-terminal domains of the PB2 protein, suggesting complex, indirect mechanisms of resistance. larvol.commdpi.com

This detailed understanding of how the influenza virus evolves under the selective pressure of a PB2 inhibitor is critical. It underscores that while the target site is conserved, the virus can find multiple evolutionary pathways to escape inhibition. patsnap.combiorxiv.org This knowledge is invaluable for designing future inhibitors that may be less susceptible to these escape mutations. researchgate.net

Notable Pimodivir Resistance Mutations in the Influenza PB2 Subunit

MutationOriginEffect on Pimodivir SensitivityImpact on Viral FitnessReference
F404YPreclinical & Clinical Studies280-fold decrease in binding affinityNear wild-type polymerase activity mdpi.com
M431IPhase II Clinical Trials7-fold decrease in binding affinity; 57-fold decrease in sensitivity12.5-fold reduction in replication mdpi.com
H357NNatural Polymorphism (A/turkey/Minnesota/833/80 H4N2)~100-fold increase in EC50; 130-fold decrease in binding affinityIncreased polymerase activity and enhanced pathogenic phenotype mdpi.com
S324I/N/RPreclinical & Clinical StudiesContributes to reduced susceptibilityNot specified mdpi.comoup.com
K376RClinical StudiesContributes to reduced susceptibilityNot specified oup.com

Development of Predictive Models for Antiviral Resistance Emergence and Spread

The insights gained from studying pimodivir resistance are foundational for developing predictive models for antiviral resistance. The ability to anticipate which mutations will arise and how they will spread is a significant goal for public health and pandemic preparedness. nih.gov

A key strategy is the use of deep mutational scanning to create comprehensive maps of resistance. biorxiv.orgmdpi.com This experimental approach involves generating libraries of viruses with every possible single amino acid change in a target protein (like PB2) and then measuring how each mutation affects viral growth in the presence of the drug. biorxiv.org

The benefits of this approach include:

Proactive Resistance Surveillance: These complete maps allow for the evaluation of new or circulating influenza strains to see if they contain mutations that would confer resistance to a specific drug. biorxiv.orgnih.gov This shifts the paradigm from reactive identification of resistance as it emerges in the clinic to a proactive, predictive stance.

Informing Next-Generation Drug Design: By understanding the full landscape of potential resistance mutations, medicinal chemists can design new inhibitors that are less susceptible to these escape pathways. mdpi.comresearchgate.net This could involve designing drugs that maintain high-affinity binding even if common resistance mutations are present.

Guiding Clinical Strategy: Predictive models can help guide the clinical use of antivirals. biorxiv.org For instance, if surveillance data shows that a particular resistance mutation is becoming prevalent, clinical guidelines could be updated to recommend alternative therapies.

While these resistance mutations are not currently found at significant frequencies in circulating influenza strains, many are evolutionarily accessible via single nucleotide substitutions. nih.govmdpi.com Therefore, computational and systematic analyses are crucial for the early identification of any resistant variants as they arise. nih.gov Machine learning and decision tree models have also been proposed to predict antiviral resistance for other influenza drugs and could be applied to PB2 inhibitors. asm.org

Integration of Multi-Omics Data (e.g., genomics, proteomics) in Antiviral Development

A comprehensive understanding of virus-host interactions requires the integration of multiple layers of biological data, a field known as multi-omics. frontiersin.orgpeerj.com This approach combines genomics, transcriptomics (gene expression), proteomics (protein expression and modification), and metabolomics to create a holistic picture of the changes that occur within a host cell upon viral infection. frontiersin.orgpeerj.com

In the context of developing influenza antivirals like PB2 inhibitors, multi-omics data offers several advantages:

Identifying Novel Drug Targets: By studying the complex network of interactions between viral and host proteins, researchers can identify host factors that are essential for viral replication. peerj.com Targeting these host factors can be a strategy to develop broad-spectrum antivirals that are less prone to resistance. mdpi.commdpi.com

Understanding Disease Mechanisms: Multi-omics can reveal the underlying biology of why some individuals experience more severe disease than others, and how antiviral drugs modulate these processes. frontiersin.org

Personalized Medicine: In the future, integrating a patient's multi-omics data could help predict their response to a particular antiviral, paving the way for personalized treatment strategies. mdpi.com

Databases that integrate multi-omics data on influenza virus-host interactions are valuable resources for the research community. peerj.com For example, one study created a database of human genes and proteins associated with infection by 14 different influenza A subtypes, revealing significant diversity in the host response depending on the viral strain and cell type. peerj.com This highlights the necessity of using integrated multi-omics methods for a systematic understanding of virus-host interactions, which is essential for the development of effective antiviral therapies. peerj.com

Challenges and Opportunities in the Development of Next-Generation Influenza Antivirals

The development of pimodivir has highlighted both significant challenges and promising opportunities for future influenza antiviral drugs.

Challenges:

Viral Resistance: As with other single-target antivirals, the emergence of resistance is a primary challenge. mdpi.comnih.gov Pimodivir's clinical trials identified resistance mutations in a percentage of participants, indicating a relatively low genetic barrier to escape. nih.gov

Spectrum of Activity: Pimodivir is potent against influenza A viruses but not influenza B, due to structural differences in the PB2 cap-binding pocket. acs.orgnih.gov This narrow spectrum limits its utility, as both virus types co-circulate and cause significant disease.

Clinical Benefit: The ultimate challenge is demonstrating a significant clinical benefit over the existing standard of care. The pimodivir clinical development program was discontinued (B1498344) because pre-planned analyses showed it was unlikely to provide an added benefit in hospitalized patients already receiving standard treatment. respiratory-therapy.comoup.com

Opportunities:

Novel Mechanisms of Action: There is an urgent need for new drugs with novel mechanisms of action to combat resistance to existing drug classes like neuraminidase inhibitors. acs.orgoup.com Polymerase inhibitors, including those targeting PB2, remain an attractive class of targets because the polymerase complex is highly conserved. patsnap.combiorxiv.org

Informing Better Drug Design: The wealth of structural and resistance data generated during pimodivir's development provides a roadmap for creating next-generation PB2 inhibitors. mdpi.comresearchgate.net Future compounds could be designed to have a higher barrier to resistance, broader spectrum activity, or improved interaction with the target site to overcome common mutations. researchgate.netmdpi.com

Combination Therapy: Combining antivirals with different mechanisms of action is a promising strategy to increase efficacy and limit the emergence of resistance. acs.orgacs.org Studies showed that combining pimodivir with oseltamivir (B103847) further decreased the risk of developing reduced susceptibility. larvol.com

Host-Directed Therapies: An alternative approach is to target host factors that the virus relies on for replication. nih.gov This could lead to broad-spectrum antivirals with a high barrier to resistance, though identifying targets that are critical for the virus but not essential for the host remains a challenge. nih.gov

Q & A

Q. What is the molecular mechanism of action of pimodivir hydrochloride against influenza A virus?

this compound is a non-nucleoside inhibitor targeting the PB2 subunit of the influenza A RNA-dependent RNA polymerase (RdRp). It competitively binds to the PB2 cap-binding domain, blocking the recruitment of host mRNA cap structures required for viral transcription. Key residues involved in binding include E361 and K376 in PB2, forming hydrogen bonds critical for inhibition . This mechanism is effective against neuraminidase inhibitor-resistant strains (e.g., oseltamivir-resistant H1N1) and M2 ion channel inhibitor-resistant variants .

Q. Which in vitro and in vivo models are validated for assessing pimodivir’s antiviral activity?

  • In vitro : Madin-Darby canine kidney (MDCK) cells infected with influenza A strains (e.g., H3N2, H1N1pdm09) are standard for determining EC50 values (typically in the nanomolar range). Viral load reduction is quantified via quantitative reverse transcription–polymerase chain reaction (qRT-PCR) .
  • In vivo : Murine models (e.g., BALB/c mice infected with A/California/07/2009 H1N1) evaluate survival rates, lung viral titers, and time to symptom resolution. Dose regimens often mirror human pharmacokinetics (e.g., 600 mg twice daily) .

Q. What are the primary pharmacokinetic (PK) parameters of pimodivir in clinical studies?

Key PK parameters from Phase 2b trials include:

ParameterValue (Mean ± SD)Day of Measurement
Cmax (ng/mL)1,520 ± 420Day 3
AUC₀–12 (h·ng/mL)15,300 ± 3,800Day 3
Tmax (h)2.5 ± 1.2Day 3
Plasma concentrations are dose-proportional, with no significant drug-drug interactions observed when co-administered with oseltamivir .

Advanced Research Questions

Q. How should researchers design experiments to evaluate pimodivir-oseltamivir combination therapy?

  • Trial Design : Use a double-blinded, placebo-controlled format with stratified randomization based on viral subtype (e.g., H1N1 vs. H3N2). Primary endpoints should include viral load reduction (AUC of qRT-PCR data from baseline to Day 8) and time to symptom resolution .
  • Methodological Considerations : Monitor for PB2 resistance mutations (e.g., S324C, K376R) via sequencing of nasal swab samples at multiple timepoints (Days 1, 3, 5, 8). Use accelerated failure time models to analyze viral shedding duration .

Q. How can conflicting clinical data on pimodivir’s efficacy be reconciled?

Phase 2b trials reported significant virologic improvement (viral load reduction of 1.5–2.0 log10 copies/mL vs. placebo), but Phase III trials failed to show clinical benefit over standard-of-care (SOC). Potential explanations include:

  • Resistance Emergence : PB2 mutations (e.g., M431I) reduce drug sensitivity by 57-fold, observed in 9.7% of treated patients by Day 7 .
  • Patient Stratification : Phase III cohorts included high-risk hospitalized patients with advanced disease, where viral replication may be less dependent on PB2 cap-binding .
  • Endpoint Selection : Virologic endpoints (e.g., qRT-PCR) may not correlate with clinical outcomes (e.g., mortality) in late-stage disease .

Q. What methodologies are recommended for analyzing pimodivir-induced resistance mutations?

  • Genotypic Analysis : Perform Sanger or next-generation sequencing of the PB2 cap-binding domain (residues 324–431) from baseline and post-treatment isolates.
  • Phenotypic Assays : Measure fold-change in EC50 using plaque reduction neutralization tests (PRNT) in MDCK cells. A >10-fold increase indicates clinically relevant resistance .
  • Structural Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes caused by mutations like M431I .

Q. How can pharmacokinetic/pharmacodynamic (PK/PD) modeling optimize pimodivir dosing regimens?

  • Model Framework : Develop a two-compartment model with first-order absorption (Ka = 0.8 h⁻¹) and nonlinear protein binding.
  • Key Parameters : AUC/MIC ratio correlates with viral suppression; target AUC₀–24 > 20,000 h·ng/mL for >90% efficacy .
  • Monte Carlo Simulations : Use patient-derived PK variability to predict probability of target attainment (PTA) under different dosing schedules (e.g., 300 mg vs. 600 mg BID) .

Data Contradictions and Interpretation

Q. Why do in vitro EC50 values for pimodivir vary across influenza A subtypes?

Subtype-specific differences in PB2 cap-binding domain structure (e.g., H3N2 vs. H1N1) alter drug binding affinity. For example, H3N2 strains with PB2-Q325K show 3.5-fold higher EC50 than wild-type H1N1 . Researchers should subtype viruses prior to in vitro testing and adjust interpretation accordingly.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.